4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol
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Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone: is a complex organic compound that combines a brominated benzaldehyde derivative with a triazinoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:
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Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
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Formation of the Hydrazone
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
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Reduction
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Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Biology
Biological Probes: Due to its structural features, it can be used in the design of biological probes for studying enzyme activities and protein interactions.
Medicine
Drug Development: The triazinoindole moiety is known for its biological activity, making this compound a candidate for drug development, particularly in cancer and antimicrobial research.
Industry
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully elucidated. it is believed to interact with various molecular targets through its hydrazone and triazinoindole moieties. These interactions may involve:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the triazinoindole moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated benzaldehyde structure but lacks the triazinoindole moiety.
5H-[1,2,4]Triazino[5,6-b]indole-3-hydrazine: Contains the triazinoindole structure but lacks the brominated benzaldehyde component.
Uniqueness
Structural Complexity: The combination of a brominated benzaldehyde with a triazinoindole moiety makes this compound unique in its structural complexity and potential reactivity.
The dual functional groups provide a wide range of applications in different fields, making it more versatile compared to its individual components.
Properties
Molecular Formula |
C17H13BrN6O2 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
4-bromo-2-methoxy-6-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C17H13BrN6O2/c1-26-13-7-10(18)6-9(15(13)25)8-19-23-17-21-16-14(22-24-17)11-4-2-3-5-12(11)20-16/h2-8,25H,1H3,(H2,20,21,23,24)/b19-8+ |
InChI Key |
BBWZHIUFYAAITN-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)Br |
Origin of Product |
United States |
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